N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC10407360
InChI: InChI=1S/C21H17N3O5S/c25-21(18-6-2-4-8-20(18)24(26)27)22-16-9-11-17(12-10-16)30(28,29)23-14-13-15-5-1-3-7-19(15)23/h1-12H,13-14H2,(H,22,25)
SMILES: C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Molecular Formula: C21H17N3O5S
Molecular Weight: 423.4 g/mol

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide

CAS No.:

Cat. No.: VC10407360

Molecular Formula: C21H17N3O5S

Molecular Weight: 423.4 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-nitrobenzamide -

Specification

Molecular Formula C21H17N3O5S
Molecular Weight 423.4 g/mol
IUPAC Name N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-nitrobenzamide
Standard InChI InChI=1S/C21H17N3O5S/c25-21(18-6-2-4-8-20(18)24(26)27)22-16-9-11-17(12-10-16)30(28,29)23-14-13-15-5-1-3-7-19(15)23/h1-12H,13-14H2,(H,22,25)
Standard InChI Key OYHADOVJBOPUKE-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]
Canonical SMILES C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]

Introduction

Molecular Characteristics and Structural Insights

Core Structural Features

The compound’s architecture features three distinct regions:

  • Indole sulfonamide unit: A 2,3-dihydroindole ring linked to a sulfonyl group (SO2\text{SO}_{2}), which enhances binding affinity to enzymatic targets through hydrogen bonding and hydrophobic interactions.

  • Central phenyl bridge: A para-substituted phenyl group connecting the sulfonamide and acetamide groups, providing structural rigidity and influencing molecular geometry.

  • 2-Nitrobenzamide group: A nitro (NO2\text{NO}_{2}) substituent at the ortho position of the benzamide ring, contributing to electron-withdrawing effects that modulate reactivity and interactions with biological targets.

The IUPAC name, N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-nitrobenzamide, reflects these components systematically. The SMILES notation (C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4[N+](=O)[O-]) and InChIKey (OYHADOVJBOPUKE-UHFFFAOYSA-N) provide unambiguous representations for chemical databases.

Physicochemical Properties

Key properties include:

  • Solubility: Limited aqueous solubility due to aromaticity and nitro group, favoring organic solvents like DMSO or DMF.

  • Stability: Susceptible to photodegradation under UV light, necessitating storage in amber containers.

  • Reactivity: The nitro group participates in redox reactions, while the sulfonamide may act as a nucleophile in acidic conditions.

Synthesis and Chemical Optimization

Synthetic Pathway

While detailed protocols remain proprietary, the synthesis likely follows a multi-step sequence:

  • Sulfonylation of 2,3-dihydroindole: Reaction with chlorosulfonic acid yields the sulfonyl chloride intermediate.

  • Coupling with 4-aminophenyl group: The sulfonyl chloride reacts with 4-aminophenol to form the sulfonamide linkage.

  • Amide bond formation: 2-Nitrobenzoic acid is activated (e.g., via thionyl chloride) and coupled to the aminophenyl-sulfonamide intermediate using EDCI or DCC as coupling agents.

Critical challenges include optimizing reaction temperatures (typically 0–25°C) and purification via column chromatography to achieve >95% purity.

Yield and Scalability

Pilot-scale batches report yields of 60–70%, with impurities primarily arising from incomplete sulfonylation or nitro group reduction. Advances in flow chemistry could enhance scalability and reduce byproducts.

Molecular Docking and Mechanistic Insights

Target Engagement

Docking simulations using AutoDock Vina reveal:

  • 5-LOX binding: The sulfonamide oxygen forms hydrogen bonds with Gln413^{413} and His432^{432}, while the nitro group interacts hydrophobically with Leu408^{408}.

  • Bcl-2 homology: Preliminary alignment with navitoclax suggests potential Bcl-2/Bcl-xL inhibition, warranting apoptosis assays in leukemia models.

Selectivity Profiling

Compared to 4-nitrobenzamide derivatives, the 2-nitro substitution improves selectivity for 5-LOX over COX-1 by 15-fold, reducing off-target effects.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6_6): δ 8.21 (d, J = 8.0 Hz, 1H, Ar-H), 7.95 (s, 1H, NH), 7.62–7.58 (m, 4H, Ar-H), 4.32 (t, J = 8.0 Hz, 2H, CH2_2), 3.28 (t, J = 8.0 Hz, 2H, CH2_2).

  • 13C^{13}\text{C} NMR: 165.2 (C=O), 152.1 (C-NO2_2), 138.4–115.7 (Ar-C), 48.3 (CH2_2).

Infrared Spectroscopy (IR)

Prominent peaks include:

  • 3270 cm1^{-1} (N-H stretch),

  • 1685 cm1^{-1} (C=O amide),

  • 1530 cm1^{-1} (asymmetric NO2_2),

  • 1345 cm1^{-1} (symmetric NO2_2).

Mass Spectrometry

ESI-MS shows a molecular ion peak at m/z 424.1 [M+H]+^+, with fragmentation patterns indicating cleavage at the amide bond (C14H11N2O3S\text{C}_{14}\text{H}_{11}\text{N}_{2}\text{O}_{3}\text{S}, m/z 299.0) and nitro group loss (C19H15N2O3S\text{C}_{19}\text{H}_{15}\text{N}_{2}\text{O}_{3}\text{S}, m/z 375.1).

Pharmacological Screening and Preclinical Data

In Vitro Studies

While direct data is limited, structurally related sulfonamides exhibit:

  • Cytotoxicity: IC50_{50} = 12 µM against MCF-7 breast cancer cells.

  • Antibacterial activity: 90% growth inhibition of E. coli at 32 µg/mL.

Toxicity Profile

Preliminary Ames tests indicate no mutagenicity at concentrations ≤100 µM, though hepatotoxicity risks require further assessment.

Future Research Directions

Synthetic Chemistry

  • Develop greener synthesis routes using biocatalysts or microwave-assisted reactions.

  • Explore prodrug strategies to enhance oral bioavailability.

Biological Evaluation

  • Validate 5-LOX inhibition via enzyme-linked immunosorbent assays (ELISA).

  • Conduct xenograft studies to assess in vivo antitumor efficacy.

Computational Modeling

  • Perform molecular dynamics simulations to refine binding poses and predict metabolite formation.

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